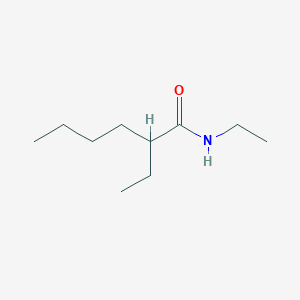

N,2-Diethylhexanamide

Description

Contextualization of Amide Derivatives in Organic Chemistry

Amide derivatives are a fundamental class of organic compounds characterized by a nitrogen atom linked to an acyl group (R-C=O). wisdomlib.orgwikipedia.org They are formally derived from carboxylic acids where the hydroxyl (-OH) group is replaced by an amine or ammonia (B1221849). wisdomlib.orgpulsus.com This structural feature imparts significant stability to amides, a result of the delocalization of the lone pair of electrons on the nitrogen atom with the carbonyl group. wisdomlib.org This stability is a key reason for their widespread presence in nature, notably in proteins where amino acids are linked by peptide (amide) bonds. masterorganicchemistry.com

Amides are generally less reactive than other carboxylic acid derivatives like acyl chlorides and esters. pressbooks.pub However, they can undergo various chemical transformations, including hydrolysis back to carboxylic acids under acidic or basic conditions, reduction to amines, and participation in rearrangement reactions like the Beckmann rearrangement. pulsus.commasterorganicchemistry.com The versatility of the amide bond makes it a crucial functional group in the synthesis of pharmaceuticals, natural products, polymers, and other industrially important materials. pulsus.com

Scope and Significance of Hexanamide (B146200) Architectures

The hexanamide structure, derived from hexanoic acid, features a six-carbon alkyl chain. solubilityofthings.com This linear hydrocarbon chain contributes to the lipophilic (fat-loving) nature of the molecule. The length of this alkyl chain is a critical determinant of the compound's physical and chemical properties, influencing factors like boiling point, solubility, and its interactions with other molecules.

Hexanamide derivatives are utilized in various research and industrial applications. For instance, they can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals. solubilityofthings.com The presence of the amide group allows for hydrogen bonding, which is a key interaction in biological systems. solubilityofthings.com Furthermore, the alkyl chain length in N,N-dialkylamides, such as hexanamides, has been shown to impact properties like skin permeation enhancement. The specific six-carbon chain in hexanamides provides a balance of properties that makes them subjects of interest in diverse fields, from materials science to medicinal chemistry. researchgate.net

Rationale for Dedicated Investigation of N,2-Diethylhexanamide

The specific focus on this compound (CAS No: 128666-06-8) stems from its distinct structural arrangement. nih.gov Unlike its more commonly studied isomer, N,N-diethylhexanamide, where both ethyl groups are attached to the nitrogen atom, this compound has one ethyl group on the nitrogen and another at the second carbon (alpha-carbon) of the hexanoyl chain. nih.gov This seemingly subtle difference in the placement of an ethyl group can lead to significant changes in the molecule's three-dimensional shape, reactivity, and biological activity.

The presence of a substituent at the alpha-carbon introduces a chiral center, meaning this compound can exist as different stereoisomers. This chirality is of particular interest in pharmaceutical and biological research, as different enantiomers of a molecule can have vastly different effects. The investigation of this specific isomer allows researchers to probe the structure-activity relationships of substituted amides and understand how the position of alkyl groups influences their properties and potential applications.

Overview of Research Paradigms and Methodological Approaches

The investigation of this compound employs a range of standard and advanced analytical techniques to elucidate its structure, purity, and properties. These methodologies are crucial for ensuring the identity and quality of the compound for further research.

Spectroscopic and spectrometric techniques are fundamental to the characterization of this compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the molecule, verifying the presence and positions of the ethyl and hexanoyl groups. rsc.org

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong absorption of the amide carbonyl (C=O) group. rsc.org

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. rsc.org

Chromatographic methods , such as flash column chromatography, are often used for the purification of the synthesized compound. rsc.org Thin-layer chromatography (TLC) is a common technique for monitoring the progress of reactions. rsc.org

The synthesis of this compound would typically involve the reaction of a suitable derivative of 2-ethylhexanoic acid with ethylamine (B1201723). The specific reaction conditions, including the choice of solvent and any coupling agents, would be optimized to maximize the yield and purity of the final product.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H21NO | nih.gov |

| Molecular Weight | 171.28 g/mol | nih.gov |

| CAS Number | 128666-06-8 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| XLogP3 | 2.8 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

128666-06-8 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N,2-diethylhexanamide |

InChI |

InChI=1S/C10H21NO/c1-4-7-8-9(5-2)10(12)11-6-3/h9H,4-8H2,1-3H3,(H,11,12) |

InChI Key |

XLCGTKDLMYYKMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)NCC |

Origin of Product |

United States |

Synthetic Methodologies for N,2 Diethylhexanamide and Its Stereoisomers

Classical Amide Bond Formation Strategies Applied to N,2-Diethylhexanamide Synthesis

Traditional methods for amide synthesis rely on the activation of the carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by the amine. These robust methods are widely applicable for the preparation of this compound.

The reaction of an acyl halide with an amine, often termed the Schotten-Baumann reaction, is a foundational method for amide synthesis. sci-hub.se For this compound, this involves the reaction of 2-ethylhexanoyl chloride with ethylamine (B1201723). framochem.comchemguide.co.uk The high reactivity of the acyl chloride ensures a rapid reaction, typically performed at low to ambient temperatures. libretexts.org

The mechanism proceeds via nucleophilic addition of the ethylamine to the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the protonated amide. A base, such as excess ethylamine, pyridine (B92270), or triethylamine, is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. chemguide.co.uklibretexts.orgshout.education The direct synthesis of 2-ethylhexanoyl chloride from 2-ethylhexanoic acid can be achieved using reagents like thionyl chloride or phosgene. prepchem.com

Table 1: Typical Conditions for Acyl Halide-Amine Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Reactants | 2-Ethylhexanoyl chloride, Ethylamine | Formation of this compound. |

| Stoichiometry | ~2 equivalents of amine or 1 eq. amine + 1 eq. external base | One equivalent of amine acts as the nucleophile, the second neutralizes HCl. libretexts.org |

| Solvent | Aprotic solvents (e.g., DCM, THF, Toluene) | Prevents reaction with solvent. framochem.com |

| Base (optional) | Triethylamine, Pyridine | External base to scavenge HCl. |

| Temperature | 0 °C to Room Temperature | The reaction is typically fast and exothermic. libretexts.org |

| Product | This compound, Amine hydrochloride salt | The salt byproduct is typically removed by an aqueous wash. |

Carbodiimide-mediated coupling is a prevalent and milder alternative to the acyl halide method for forming amide bonds directly from a carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, in this case, 2-ethylhexanoic acid. chemistrysteps.comwikipedia.org

The reaction is initiated by the attack of the carboxylate on the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by ethylamine. A key advantage of using a water-soluble carbodiimide like EDC is the ease of removal of the urea (B33335) byproduct via a simple acidic wash. wikipedia.org To enhance reaction rates and suppress side reactions, particularly the racemization of the α-carbon, additives are often included. researchgate.net

Table 2: Common Reagents in Carbodiimide-Mediated Synthesis of this compound

| Reagent/Additive | Function | Key Feature |

|---|---|---|

| 2-Ethylhexanoic Acid | Carboxylic acid source | Provides the acyl group. |

| Ethylamine | Amine source | Nucleophile for amide bond formation. |

| EDC (hydrochloride) | Coupling agent | Forms a water-soluble urea byproduct, simplifying purification. wikipedia.org |

| DCC | Coupling agent | Forms a urea byproduct (DCU) that is insoluble in most organic solvents and removed by filtration. chemistrysteps.com |

| HOBt / HOAt | Additive | Suppresses racemization and accelerates the reaction by forming an active ester intermediate. |

| DMAP | Additive/Catalyst | Acts as an acyl transfer agent, often used in catalytic amounts to increase reaction efficiency. |

The synthesis can also be achieved using 2-ethylhexanoic anhydride (B1165640). This method involves the reaction of the anhydride with ethylamine. The reaction yields one equivalent of the desired this compound and one equivalent of 2-ethylhexanoic acid as a byproduct, which must be removed. A more atom-economical approach involves a mixed anhydride, which can be prepared in situ from 2-ethylhexanoic acid and a less valuable acyl chloride, such as pivaloyl chloride. The subsequent nucleophilic attack by ethylamine occurs preferentially at the less sterically hindered carbonyl center of the 2-ethylhexanoyl group.

Modern Catalytic Approaches for this compound Formation

Driven by the principles of green chemistry, modern synthetic methods focus on catalytic processes that offer greater atom economy and milder reaction conditions.

Transition metal catalysts have enabled novel pathways for amide synthesis. One such approach is the direct catalytic amidation of carboxylic acids. While high temperatures are often required for the thermal condensation of acids and amines due to the formation of unreactive ammonium (B1175870) salts, certain catalysts can facilitate the reaction under milder conditions. mdpi.com For instance, studies on the interaction between 2-ethylhexanoic acid and alkanolamines have explored catalysis by various agents, including p-toluenesulfonic acid. researchgate.net

Another advanced strategy is the dehydrogenative coupling or oxidative amidation, which can form amides from alcohols or aldehydes. A potential route to this compound could involve the catalytic oxidative amidation of 2-ethylhexanal (B89479) with ethylamine, using a ruthenium-N-heterocyclic carbene (Ru-NHC) complex as the catalyst. This process typically involves the in-situ oxidation of the aldehyde to an activated species that then reacts with the amine.

Organocatalysis offers a metal-free alternative for direct amide bond formation. Boronic acids and their derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. mdpi.com The proposed mechanism involves the activation of the carboxylic acid by the boronic acid catalyst, facilitating dehydration and subsequent amide formation.

For the synthesis of this compound, this would entail reacting 2-ethylhexanoic acid with ethylamine in the presence of a catalytic amount of a suitable boronic acid (e.g., phenylboronic acid) in a solvent that allows for the removal of water, often using a Dean-Stark apparatus. mdpi.com This method avoids the use of stoichiometric activating agents and often proceeds under relatively mild heating.

Biocatalytic Strategies for Hexanamide (B146200) Derivatization

The derivatization of hexanamides through biocatalysis represents a green and highly selective alternative to traditional chemical methods. This approach utilizes enzymes or whole-cell systems to perform specific chemical transformations on the hexanamide scaffold. While direct biocatalytic synthesis of this compound is not widely documented, strategies for the derivatization of related amides can be applied.

Research has shown that microorganisms like Bacillus smithii can be used for the biocatalytic conversion of amides into hydroxamic acids, which are valuable in medicinal chemistry for their ability to bind to metal ions in enzymes. doi.org This process typically occurs under mild conditions (pH 7.0, 37°C), avoiding the hazardous reagents and extreme conditions of chemical synthesis. doi.org Other biocatalytic reactions applicable to hexanamide derivatization include hydrolysis, hydroxylation, and amination, often achieving high levels of regio- and stereoselectivity that are challenging to obtain through conventional chemistry. uniroma1.it Enzymes such as hydrolases, oxygenases, and transaminases are central to these transformations.

Table 1: Potential Biocatalytic Derivatizations for Hexanamide Structures

| Reaction Type | Biocatalyst Class | Potential Product from Hexanamide | Significance |

|---|---|---|---|

| Hydroxylation | Oxygenases (e.g., P450) | Hydroxy-hexanamides | Introduces a reactive handle for further functionalization. |

| Hydrolysis | Amidases/Lipases | Hexanoic Acid | Can be used in kinetic resolution of racemic amides. |

| Conversion to Hydroxamic Acid | Whole-cells (B. smithii) | Hexanehydroxamic Acid | Creates potent metal-chelating functional groups. doi.org |

Stereoselective Synthesis of this compound Enantiomers

The this compound molecule possesses a stereocenter at the second carbon (C2) of the hexanoyl chain. The synthesis of single enantiomers (enantiopure compounds) is critical in fields like pharmaceuticals and agrochemicals, where biological activity is often specific to one stereoisomer. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic pathways.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a robust and well-established method for asymmetric synthesis. numberanalytics.com

For the synthesis of a specific enantiomer of this compound, a common approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone, with butanoyl chloride. wikipedia.org The resulting imide can be enolized and then alkylated with an ethyl halide. The steric hindrance provided by the auxiliary directs the incoming ethyl group to a specific face of the enolate, leading to the formation of the C2-ethyl group with high diastereoselectivity. researchgate.net Subsequent hydrolysis or aminolysis removes the auxiliary to yield the desired enantiomer of 2-ethylhexanoic acid, which can then be converted to this compound.

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Key Feature | Typical Application |

|---|---|---|

| Evans Oxazolidinones | Forms a rigid bicyclic chelate with metal enolates. | Asymmetric alkylations, aldol (B89426) reactions, acylations. wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Highly crystalline, providing excellent stereocontrol. | Asymmetric Diels-Alder reactions, alkylations. wikipedia.org |

| Pseudoephedrine | Forms stable metal chelates; products are easily cleaved. | Asymmetric alkylation to produce chiral carboxylic acids and ketones. wikipedia.org |

Asymmetric Catalysis in this compound Production

Asymmetric catalysis is a powerful technique that employs a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com This approach is highly atom-economical and is central to modern organic synthesis. princeton.edu

A potential route to enantiopure this compound using this strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as N,N-diethyl-2-ethylidenehex-2-enamide. Using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP), hydrogen can be delivered selectively to one face of the double bond. This would simultaneously set the stereocenter at the C2 position and reduce the double bond, yielding the target molecule with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. numberanalytics.com Another approach involves the asymmetric Michael addition of an organometallic ethyl donor to an α,β-unsaturated amide, catalyzed by a chiral metal complex. numberanalytics.com

Chemoenzymatic Pathways for Enantiopure this compound

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. nih.gov A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted stereoisomers. nih.govresearchgate.net

To produce enantiopure this compound, one could first chemically synthesize racemic 2-ethylhexanoic acid. This racemic acid is then esterified to form a simple alkyl ester. An enzyme, typically a lipase (B570770) from Candida or Aspergillus species, is then introduced. nih.gov The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other. This results in a mixture containing one enantiomer as the acid and the other as the unreacted ester, which can be separated. The desired enantiomer (either the acid or the ester) is then isolated and converted to this compound.

Table 3: Illustrative Chemoenzymatic Kinetic Resolution

| Step | Process | Description |

|---|---|---|

| 1 | Chemical Synthesis | Racemic 2-ethylhexanoic acid is converted to its methyl ester, producing a 50:50 mixture of (R)- and (S)-methyl 2-ethylhexanoate. |

| 2 | Enzymatic Resolution | A lipase (e.g., Candida antarctica lipase) is added. The enzyme selectively hydrolyzes the (S)-ester to (S)-2-ethylhexanoic acid. |

| 3 | Separation | The reaction is stopped, yielding a mixture of (S)-2-ethylhexanoic acid and unreacted (R)-methyl 2-ethylhexanoate. These are separated by extraction. |

Optimization of Reaction Conditions and Process Scale-Up

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency, especially for industrial-scale production. Key parameters include solvent, temperature, catalyst loading, and reaction time.

Solvent Selection and Reaction Temperature Effects

The choice of solvent can profoundly influence a reaction's outcome. Solvents are selected based on their ability to dissolve reactants and catalysts, their boiling point, and their inertness to the reaction conditions. rsc.org For the amidation of a carboxylic acid or its derivative to form this compound, solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are common choices. In one study on Pd-catalyzed hydroamidation, toluene was found to be the optimal solvent. organic-chemistry.org The polarity of the solvent can affect the stability of transition states, thereby influencing reaction rates and selectivity.

Reaction temperature is another critical variable. Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts or decomposition of the catalyst or product. For instance, in the hydroamidation of terminal alkynes, a temperature of 70°C was found to provide the best results. organic-chemistry.org Optimization often involves screening a range of temperatures to find the ideal balance between reaction speed and product purity.

Table 4: Hypothetical Optimization of an Amidation Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | 25 | 45 |

| 2 | Tetrahydrofuran (THF) | 25 | 52 |

| 3 | Toluene | 25 | 48 |

| 4 | Toluene | 50 | 75 |

| 5 | Toluene | 70 | 81 |

Catalyst Loading and Ligand Design for Efficiency

The efficiency of this compound synthesis is intrinsically linked to the design of catalysts and the optimization of their loading. In catalytic processes, the goal is to maximize product yield and selectivity while minimizing the amount of catalyst required. rsc.org Lowering catalyst loading, potentially to parts-per-million (ppm) levels, is a key objective in green chemistry as it reduces costs and minimizes potential contamination of the final product with residual metal catalysts. rsc.orgchemrxiv.org

The design of ligands is crucial for achieving high efficiency and stereoselectivity, particularly in the synthesis of chiral stereoisomers of this compound. Chiral ligands, such as diphosphines and diamines, are employed to create an asymmetric environment around the metal center of a catalyst. ajchem-b.com This chirality is then transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other.

For instance, in asymmetric hydrogenation reactions, which could be a potential route to chiral derivatives of this compound, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have demonstrated high stereoselectivity. ajchem-b.com Similarly, iridium catalysts bearing chiral diphosphine ligands like (R)-MeO-BIPHEP are effective in the asymmetric hydrogenation of various substrates. ajchem-b.com The interaction between the catalyst and the substrate is a critical factor, where the catalyst must bind in a specific orientation to direct the stereochemical outcome. numberanalytics.com

The development of degenerate metal-templated catalytic systems represents another innovative approach. These systems can feature redundant functional groups that increase the probability of the desired reaction, thereby enhancing the reaction rate and allowing for a reduction in catalyst loading. csic.es

Reactor Design and Continuous Flow Synthesis Potential

The choice of reactor significantly influences the efficiency and scalability of this compound synthesis. While traditional batch reactors are commonly used in laboratory settings, continuous flow reactors offer several advantages for industrial-scale production.

Continuous flow systems, such as multi-jet oscillating disk (MJOD) continuous-flow reactors, can provide enhanced heat and mass transfer, leading to better process control and potentially higher yields. molaid.com These systems allow for the precise control of reaction parameters like temperature and pressure, which is critical for optimizing the synthesis. The use of automated systems in conjunction with continuous flow reactors can further improve efficiency and reproducibility.

For catalytic reactions, the design of the reactor must also consider the ease of catalyst separation and recovery. In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, separation is often straightforward. drhazhan.com However, for homogeneous catalysts, which are dissolved in the reaction mixture, separation can be more challenging. The development of catalysts that can be easily recovered and reused is an active area of research. langholmandcanonbieschools.dumgal.sch.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. jocpr.com These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Atom Economy and Waste Minimization

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comweebly.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. savemyexams.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. langholmandcanonbieschools.dumgal.sch.ukrsc.org

For the synthesis of this compound, a common method involves the reaction of hexanoyl chloride with diethylamine (B46881). kuleuven.be While this can be an effective method, it generates hydrogen chloride as a byproduct, which lowers the atom economy. Alternative synthetic routes with higher atom economy are therefore desirable.

Atom Economy Calculation for a Synthetic Route to this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |

| Hexanoyl chloride (C6H11ClO) | Diethylamine (C4H11N) | This compound (C10H21NO) | Hydrogen Chloride (HCl) | 82.4% |

Note: This is a simplified representation. The actual atom economy can be influenced by the specific reaction conditions and the formation of other side products.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. core.ac.uk Green chemistry encourages the use of more sustainable alternatives. mdpi.com

For the synthesis of this compound, which often utilizes solvents like tetrahydrofuran or dichloromethane, exploring greener options is important. kuleuven.bersc.org Potential sustainable solvents include water, supercritical fluids, and bio-derived solvents like Cyrene. mdpi.com Cyrene, for example, is biodegradable and has a higher flash point than many conventional solvents, making it a safer alternative. mdpi.com

The use of hazardous reagents should also be minimized. For instance, replacing toxic and corrosive reagents with safer alternatives is a key aspect of green synthesis. rsc.org

Energy Efficiency in Synthetic Procedures

Energy efficiency is another cornerstone of green chemistry. Synthetic procedures should be designed to minimize energy consumption by, for example, conducting reactions at ambient temperature and pressure whenever possible. molaid.com

The use of highly active catalysts can contribute to energy efficiency by enabling reactions to proceed under milder conditions. langholmandcanonbieschools.dumgal.sch.uk Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. Continuous flow reactors can also be more energy-efficient than batch reactors due to better heat integration and reduced heating and cooling cycles.

Reaction Mechanisms and Chemical Transformations of N,2 Diethylhexanamide

Mechanistic Elucidation of N,2-Diethylhexanamide Formation

The synthesis of this compound, like other amides, is most commonly achieved through nucleophilic acyl substitution. This class of reaction involves the replacement of a leaving group on an acyl compound with a nucleophile, in this case, an amine. chemistrytalk.orgmasterorganicchemistry.com

Several pathways exist for the synthesis of amides like this compound:

From Acyl Chlorides (Schotten-Baumann Reaction) : A highly effective method involves the reaction of an acyl chloride with an amine. fishersci.co.uk For this compound, this would involve reacting 2-ethylhexanoyl chloride with ethylamine (B1201723). This reaction is typically rapid at room temperature and is often carried out in an aprotic solvent with a suitable base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.co.uk

From Acid Anhydrides : Similar to acyl chlorides, acid anhydrides are activated forms of carboxylic acids that readily react with amines to form amides. fishersci.co.uk The reaction of 2-ethylhexanoic anhydride (B1165640) with ethylamine would yield this compound and a molecule of 2-ethylhexanoic acid as a byproduct. A base is required to neutralize this carboxylic acid. fishersci.co.uk

From Carboxylic Acids with Coupling Reagents : Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, dehydrating or coupling reagents are used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. masterorganicchemistry.com These reagents are widely used in sensitive amide syntheses, such as in peptide chemistry. masterorganicchemistry.com

Table 1: Comparison of Nucleophilic Acyl Substitution Pathways for Amide Synthesis

| Pathway | Reactants | Byproduct | Conditions | Advantages |

| Acyl Chloride | Acyl Chloride + Amine | HCl | Aprotic solvent, often with a base (e.g., pyridine) fishersci.co.uk | High reactivity, rapid reaction fishersci.co.uk |

| Acid Anhydride | Acid Anhydride + Amine | Carboxylic Acid | Requires a base to neutralize the acid byproduct fishersci.co.uk | Milder than acyl chlorides, good yields |

| Coupling Reagent | Carboxylic Acid + Amine + Coupling Agent (e.g., DCC, EDC) | Urea (B33335) derivative (e.g., DCU) | Mild conditions, neutral pH possible masterorganicchemistry.com | Allows direct use of carboxylic acids, suitable for sensitive molecules masterorganicchemistry.com |

The mechanism of nucleophilic acyl substitution is not a single-step process but proceeds through a distinct intermediate. pressbooks.pub

Tetrahedral Intermediate : In the general mechanism, the nucleophile (ethylamine) attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., 2-ethylhexanoyl chloride). pressbooks.pub This addition step breaks the C=O pi bond and forms a new carbon-nitrogen bond, resulting in a transient, unstable species called a tetrahedral intermediate, where the central carbon atom is sp³ hybridized. pressbooks.pubtestbook.com This intermediate then collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride ion). masterorganicchemistry.com

O-Acylisourea Intermediate : When a coupling reagent such as DCC is used, it first reacts with the carboxylic acid (2-ethylhexanoic acid) to form a highly reactive O-acylisourea. fishersci.co.uk This species is an "active ester" with an excellent leaving group. masterorganicchemistry.com It is this intermediate that is then attacked by the amine (ethylamine) in a subsequent nucleophilic acyl substitution step to form the final amide product, this compound. fishersci.co.ukmasterorganicchemistry.com

Degradation Pathways of this compound Under Controlled Conditions

The stability of the amide bond in this compound determines its persistence and degradation profile. Under controlled laboratory conditions, its breakdown can be induced through hydrolysis, photolysis, or thermal decomposition.

Amide hydrolysis is the cleavage of the amide bond by reaction with water to yield a carboxylic acid and an amine. For this compound, this would produce 2-ethylhexanoic acid and ethylamine. The reaction is generally slow under neutral conditions but can be significantly accelerated by the presence of acid or base. core.ac.uk

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule (the nucleophile). testbook.com This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer and elimination of the amine as an ammonium ion to yield the carboxylic acid. testbook.com

Table 2: Conditions for Amide Hydrolysis

| Condition | Catalyst | Mechanism Steps | Products |

| Acidic | H⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of protonated amine. testbook.com | Carboxylic Acid + Ammonium Ion |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid. core.ac.uk | Carboxylate Salt + Amine |

Photochemical degradation involves the breakdown of a molecule upon the absorption of light. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, where the degradation is caused by reaction with photochemically generated reactive species like hydroxyl radicals. fisheries.org

When subjected to high temperatures, organic molecules like this compound will undergo thermal decomposition, breaking down into smaller, more stable fragments. The specific products depend heavily on the temperature and atmosphere (e.g., presence or absence of oxygen).

A study on the thermal decomposition of a structurally related compound, N,N-Diethylhydroxylamine (DEHA), provides insight into potential pathways. aiche.org This research showed that DEHA decomposes via two distinct pathways depending on the temperature. aiche.org At lower temperatures (below 500 °C), nitrogen oxides (NOx) were produced, while at the higher temperatures typical of steam cracking (up to 850 °C), ammonia (B1221849) (NH₃) was the primary nitrogen-containing product. aiche.org

Applying this model to this compound suggests that its thermal decomposition could also be temperature-dependent. The C-N bond and bonds within the alkyl chains are likely points of cleavage. At elevated temperatures, radical mechanisms would predominate, leading to a complex mixture of smaller hydrocarbons, amines, and potentially nitrogen-containing gases like ammonia. The stability of the compound can be assessed using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.

Table 3: Potential Temperature-Dependent Decomposition Products (Based on DEHA Model aiche.org)

| Temperature Range | Primary Nitrogen Product | Potential Co-products |

| Lower (< 500 °C) | Nitrogen Oxides (NOx) | Alkenes, smaller hydrocarbons |

| Higher (> 500 °C) | Ammonia (NH₃) | Alkenes (e.g., ethene), alkanes |

Limited Research Available on the Chemical Transformations of this compound

The structural distinction, with one ethyl group on the amide nitrogen and another at the second position of the hexanoyl chain, suggests a unique chemical behavior that cannot be accurately extrapolated from its N,N-disubstituted isomer. The specific chemical transformations outlined in the requested article—reduction to amines, N-dealkylation, hexanoic acid derivatization, and participation in multicomponent reactions—require dedicated studies on This compound itself.

General chemical principles suggest that these reactions are theoretically possible:

Reduction to Amines: The amide functional group can typically be reduced to an amine.

N-Dealkylation: Cleavage of the N-ethyl group is a potential transformation.

Hexanoic Acid Derivatization: Hydrolysis of the amide bond would lead to a derivative of hexanoic acid.

Multicomponent Reactions: The presence of the amide and the alkyl chain could allow it to participate in certain complex, one-pot reactions.

However, without specific research findings, including reaction conditions, yields, and mechanistic details for This compound , any detailed discussion would be speculative and not meet the required standard of scientific accuracy.

Further experimental research is necessary to elucidate the precise reactivity and potential applications of This compound as a chemical precursor. At present, the requested in-depth article with detailed research findings and data tables cannot be generated due to the scarcity of specific scientific data for this particular compound.

Advanced Computational and Theoretical Investigations of N,2 Diethylhexanamide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental in elucidating the electronic characteristics of N,2-Diethylhexanamide. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing molecular geometry, orbital interactions, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are utilized to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, key optimized geometric parameters would include the lengths of the carbonyl C=O bond, the amide C-N bond, and the various C-C and C-H bonds within the alkyl chains. The planarity of the amide group is a critical aspect to be analyzed, as the partial double bond character of the C-N bond influences the local geometry.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP/6-31G*) This table presents typical expected values for a molecule of this type, as specific experimental or computational data for this compound is not readily available in the referenced literature.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (ethyl) | ~1.46 Å | |

| Cα-C (carbonyl) | ~1.52 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (ethyl) | ~118° | |

| O=C-Cα | ~121° | |

| Dihedral Angle | O=C-N-C (ethyl) | ~180° (trans) or ~0° (cis) |

Electronic Orbital Analysis and Frontier Molecular Orbitals (FMOs)

The electronic behavior of a molecule is largely governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govisca.me A larger gap suggests higher stability and lower reactivity. isca.me

In this compound, the HOMO is expected to be localized primarily on the amide group, specifically involving the lone pair of electrons on the nitrogen and the π-system of the carbonyl group. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. Understanding the distribution and energies of these orbitals is essential for predicting the molecule's reactivity in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides representative energy values for similar amide molecules based on DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Primarily located on the amide nitrogen and oxygen atoms. |

| LUMO | ~ 2.0 eV | Primarily located on the carbonyl carbon and oxygen atoms (π* orbital). |

| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high chemical stability. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule dictates its electrostatic properties. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. These calculations typically reveal a significant negative charge on the carbonyl oxygen atom and a partial positive charge on the carbonyl carbon and amide nitrogen atoms, reflecting the polar nature of the amide bond.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red) around the carbonyl oxygen, indicating an area susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) would be found around the hydrogen atoms of the ethyl groups attached to the nitrogen, highlighting sites for potential nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly around its single bonds, gives rise to various conformations. Understanding these conformational preferences and the energy barriers between them is key to comprehending its dynamic behavior.

Exploration of Amide Bond Rotational Barriers

The C-N bond in the amide group of this compound has a partial double bond character due to resonance. This results in a significant energy barrier to rotation around this bond, leading to the existence of distinct cis and trans conformers. libretexts.org Computational methods can be employed to calculate the energy profile for this rotation. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied. The energy difference between the ground state conformation and the transition state for rotation gives the rotational barrier height. For N,N-disubstituted amides, the steric hindrance between the substituents on the nitrogen and the carbonyl group influences the relative stability of the conformers and the height of the rotational barrier. nih.gov

Table 3: Illustrative Rotational Energy Barriers for a Generic N,N-Diethylalkanamide Values are representative for this class of compounds as determined by computational studies on similar amides.

| Rotational Process | Transition State | Calculated Energy Barrier (kcal/mol) |

| trans to cis isomerization | Perpendicular arrangement of the N-diethyl group relative to the carbonyl plane | 15 - 20 |

Analysis of Alkyl Chain Conformational Flexibility

The hexanamide (B146200) and diethyl groups in this compound possess considerable conformational flexibility due to rotation around their C-C single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this flexibility over time. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. This allows for the exploration of the conformational landscape and the identification of preferred conformations of the alkyl chains.

Analysis of the MD trajectories can reveal the distribution of dihedral angles within the alkyl chains, providing insight into their preferred orientations and the extent of their flexibility. This information is crucial for understanding how the molecule might interact with other molecules or surfaces, as the shape and accessibility of different parts of the molecule are determined by the conformation of its alkyl chains. The flexibility of these chains can influence the molecule's physical properties and its ability to adopt specific orientations in different environments.

Solvent Effects on this compound Conformation

Computational modeling of solvent effects is a standard component of first-principles computations for molecular properties. nih.gov For a molecule such as this compound, which possesses both hydrophobic alkyl chains and a polar amide group, the interplay with solvent molecules is complex. In polar solvents, conformations that expose the polar amide group to the solvent while shielding the hydrophobic parts may be favored. Conversely, in nonpolar solvents, conformations that minimize the exposure of the polar group might be more stable.

Advanced computational models are necessary for accurate predictions. While standard dielectric continuum solvent models are widely used, they may not always be sufficiently accurate for detailed analysis of properties like NMR shielding or subtle conformational energies. nih.gov More sophisticated approaches, such as combined cluster/continuum models, often provide more reasonable results. nih.gov These methods involve explicitly modeling the first solvation sphere around the solute molecule while treating the bulk solvent as a continuum. For this compound, this would mean explicitly calculating the interactions with the nearest solvent molecules, which is crucial for understanding specific hydrogen bonding or dipole-dipole interactions. Molecular dynamics simulations can also be employed to generate dynamically averaged geometries, offering a more realistic representation of the molecule's behavior in solution. nih.gov

The conformational flexibility of a compound is a key determinant in how it interacts with its environment. Studies have shown that the more flexible a compound is, the more likely it is to crystallize in different conformations, a phenomenon that can be influenced by the inclusion of solvent molecules into the crystal structure (solvate formation). manchester.ac.uk Computational conformational analysis is therefore essential for predicting the likely stable conformers of this compound in various solvents, which is a prerequisite for understanding its reactivity and interactions. chemrxiv.org

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods, leveraging the power of computational chemistry, are instrumental in predicting the reactivity of molecules and elucidating their reaction mechanisms. mdpi.comresearchgate.net For this compound, these techniques can provide deep insights into reactions such as hydrolysis, oxidation, and interactions with biological macromolecules, guiding experimental work and accelerating discovery.

Amide hydrolysis is a fundamentally important reaction, and its mechanism can be meticulously studied using computational methods. The process typically involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide. nih.gov Characterizing the transition state (TS) of this reaction is key to understanding its kinetics.

Theoretical studies on the hydrolysis of simple amides have shown that the reaction proceeds through a tetrahedral intermediate. nih.gov Computational chemists can locate the transition state structures along the reaction coordinate and calculate the associated free energy barriers. For the base-catalyzed hydrolysis of this compound, the process would involve modeling the approach of a hydroxide ion to the carbonyl carbon. The inclusion of explicit solvent molecules (e.g., water) in the calculation is critical, as they can stabilize the transition state through hydrogen bonding, significantly affecting the calculated energy barrier. nih.gov Studies on formamide have demonstrated that including five to six explicit water molecules can yield free energy barriers in good agreement with experimental values. nih.gov Larger substituents on the amide, such as the N,2-diethyl and hexyl groups in this compound, can sterically hinder the approach of solvent molecules, potentially leading to a higher activation energy barrier compared to simpler amides. nih.govnih.gov

Hypothetical Free Energy Barriers for Amide Hydrolysis

| Amide | Computational Method | Explicit Water Molecules | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| Formamide | CCSD(T)/aug-cc-pVDZ | 5 | 21.6 |

| N-methylacetamide | CCSD(T)/aug-cc-pVDZ | 5 | 22.7 |

Note: This table includes known values for simpler amides and a hypothetical, predicted value for this compound to illustrate the expected trend of increasing barrier height with steric hindrance. The specific value would require detailed calculation.

Computational chemistry is a powerful tool for the rational design of catalysts for specific chemical transformations. mdpi.comresearchgate.net For reactions involving this compound, such as its synthesis or selective cleavage, computational methods can be used to design and screen potential catalysts before attempting experimental synthesis. This approach combines quantum chemical calculations, like Density Functional Theory (DFT), with strategic screening methodologies. nih.govrsc.org

Predicting the interactions between this compound and various solvents is crucial for understanding its solubility, stability, and reactivity in different media. Computational methods allow for a detailed, atomistic-level view of these interactions. Using techniques like DFT with a Polarizable Continuum Model (PCM), one can calculate the solvation free energy, which quantifies how favorably the molecule interacts with the solvent. researchgate.net

These calculations can reveal how the solvent affects the electronic structure of this compound. For example, the charge distribution within the molecule can change depending on the polarity of the solvent, which in turn can influence its reactivity. researchgate.net By analyzing the patterns of hydrogen bonding and other non-covalent interactions between the solute and explicit solvent molecules in molecular dynamics simulations, a comprehensive picture of the solvation shell structure can be developed. nih.gov This information is vital for predicting properties like partitioning behavior and for understanding reaction mechanisms where the solvent plays a direct role. researchgate.net

Chemoinformatic and Machine Learning Approaches for this compound Analogues

Chemoinformatics and machine learning are transforming the field of chemistry by enabling the analysis of large datasets to build predictive models. nih.gov For a compound like this compound, these approaches can be used to explore the chemical space of its analogues, predicting their properties and reactivities without the need to synthesize and test each one individually.

Data mining is a key component of chemoinformatics used to uncover relationships between a molecule's structure and its chemical reactivity, often referred to as Quantitative Structure-Activity Relationships (QSAR). researchgate.net To apply this to this compound analogues, a dataset would first be compiled containing the structures of various related amides and their experimentally measured reactivity for a specific reaction (e.g., hydrolysis rate, binding affinity to a receptor).

From the 2D or 3D structure of each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). chemrxiv.org Machine learning algorithms, such as multiple linear regression, support vector machines, or deep neural networks, are then trained on this dataset to build a model that correlates the descriptors with the observed reactivity. nih.govnih.gov This model can then be used to predict the reactivity of new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis. This data-driven approach is a highly efficient tool for the discovery of new molecules with desired properties. researchgate.net

Hypothetical Data for a QSAR Model of Amide Reactivity

| Compound Name | Molecular Weight (Descriptor 1) | XLogP3 (Descriptor 2) | Polar Surface Area (Descriptor 3) | Experimental Reactivity (Log K) |

|---|---|---|---|---|

| N,N-Diethylhexanamide | 171.28 | 2.4 | 20.3 | 1.5 |

| This compound | 171.28 | 2.8 | 29.1 | 1.2 |

| Analogue A | 185.31 | 3.1 | 29.1 | 0.9 |

| Analogue B | 157.25 | 2.1 | 29.1 | 1.8 |

Note: This table is a simplified, hypothetical example illustrating the type of data used to build a structure-reactivity model. Real models would use a much larger number of descriptors and compounds.

Predictive Modeling for Synthetic Accessibility

The synthetic accessibility of a target molecule is a critical factor in its potential for practical application. Predictive modeling, through computer-assisted organic synthesis (CAOS), provides a systematic evaluation of possible synthetic routes. wikipedia.org These software tools leverage extensive databases of known chemical reactions and sophisticated algorithms to propose viable pathways from commercially available starting materials. sigmaaldrich.com

For this compound, a retrosynthetic analysis would be the initial step in this predictive process. This involves "disconnecting" the target molecule at key chemical bonds to identify simpler precursor molecules. The primary disconnection for an N,N-disubstituted amide like this compound would be the amide bond itself. youtube.comresearchgate.netfiveable.me This leads to two synthons: a secondary amine (diethylamine) and a carboxylic acid derivative (2-ethylhexanoyl chloride or 2-ethylhexanoic acid).

Computer-assisted synthesis prediction (CASP) tools can then be employed to evaluate the feasibility and potential yield of the forward reaction. nih.gov Machine learning models, trained on large datasets of amide coupling reactions, can predict the efficiency of different coupling reagents and reaction conditions for the formation of the amide bond in this compound. pku.edu.cnpnas.org These models take into account various molecular descriptors of the reactants to forecast the reaction outcome. pku.edu.cn

To illustrate the output of such a predictive modeling study, the following data table presents a hypothetical comparison of different synthetic routes for this compound, as might be generated by a retrosynthesis software.

| Route | Starting Materials | Key Reaction Step | Predicted Yield (%) | Synthetic Accessibility Score |

| 1 | 2-Ethylhexanoyl chloride, Diethylamine (B46881) | Acyl chloride-amine coupling | 92 | 0.95 |

| 2 | 2-Ethylhexanoic acid, Diethylamine | Carbodiimide-mediated coupling | 85 | 0.88 |

| 3 | Ethyl 2-ethylhexanoate, Diethylamine | Amidation of ester | 78 | 0.81 |

This table is for illustrative purposes and the data is hypothetical.

Virtual Screening for Material Applications (non-biological)

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with specific desired properties. arxiv.orgnih.govresearch.csiro.au While often associated with drug discovery, this methodology is increasingly being applied to materials science to identify novel materials with tailored functionalities. arxiv.orgharvard.edu For this compound, virtual screening could be employed to explore its potential in various non-biological material applications, such as a polymer additive.

The process begins with the creation of a virtual library of compounds, which could include this compound and a diverse set of other small molecules. harvard.edu Computational models are then used to predict the properties of these molecules relevant to a specific material application. For instance, if investigating its potential as a plasticizer for a polymer like polyvinyl chloride (PVC), properties such as its boiling point, vapor pressure, and interaction energy with the polymer chains would be calculated. dtic.mil

Machine learning models can be trained on existing data to predict polymer properties based on the structure of additives. arxiv.orgllnl.govnii.ac.jp These models can rapidly screen thousands of compounds to identify those that are most likely to impart the desired characteristics to the material. For example, a model could be developed to predict the glass transition temperature (Tg) of a polymer when blended with different small molecules.

The following table provides a hypothetical example of a virtual screening output for potential polymer additives, comparing this compound to other common plasticizers.

| Compound | Predicted Property 1: Polymer Compatibility Score | Predicted Property 2: Plasticizing Efficiency | Predicted Property 3: Volatility (Vapor Pressure) |

| This compound | 0.85 | 0.78 | Low |

| Dioctyl phthalate (DOP) | 0.92 | 0.85 | Very Low |

| Diisononyl phthalate (DINP) | 0.90 | 0.82 | Very Low |

| Trioctyl trimellitate (TOTM) | 0.88 | 0.75 | Extremely Low |

This table is for illustrative purposes and the data is hypothetical.

Based on such a screening, this compound could be identified as a candidate for further, more detailed computational analysis, such as molecular dynamics simulations, to better understand its behavior within a polymer matrix. This computational funnel approach allows for the efficient identification of promising candidates for experimental validation, significantly accelerating the materials discovery process. arxiv.org

Advanced Analytical Methodologies for N,2 Diethylhexanamide Characterization and Quantification

Chromatographic Separation Techniques for N,2-Diethylhexanamide

Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices. The choice of technique and method parameters is crucial for achieving optimal resolution, sensitivity, and accuracy.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method development involves the careful selection and optimization of several key parameters to ensure efficient separation and reliable quantification.

A typical GC-Mass Spectrometry (GC-MS) method for the analysis of aliphatic amides can be adapted for this compound. The primary components of such a method include the GC column, carrier gas, temperature programming, and injector and detector conditions.

Column Selection: A non-polar or mid-polar capillary column is generally suitable for the analysis of aliphatic amides. A column such as a 5% diphenyl / 95% dimethyl polysiloxane phase is a common choice, offering good resolution for a wide range of organic molecules.

Carrier Gas: Helium is a frequently used carrier gas in GC-MS applications, providing good efficiency and compatibility with mass spectrometers. nih.gov However, due to supply issues, hydrogen or nitrogen can also be considered as alternatives. nih.gov

Temperature Programming: A temperature gradient is typically employed to ensure the separation of compounds with different boiling points. An initial oven temperature is held for a short period, followed by a ramp to a higher final temperature. This allows for the elution of more volatile compounds first, followed by the less volatile ones.

Injector and Detector Parameters: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. For the mass spectrometer, electron ionization (EI) is a common ionization technique for generating reproducible mass spectra for library matching and structural elucidation.

A hypothetical optimized GC-MS method for this compound is presented in the interactive table below.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature: 60°C (hold for 2 min) Ramp: 10°C/min to 280°C Final hold: 5 min at 280°C | | Injector | Splitless mode at 250°C | | Injection Volume | 1 µL | | MS Detector | Electron Ionization (EI) at 70 eV | | Mass Range | 40-400 amu | | Transfer Line Temp | 280°C | | Ion Source Temp | 230°C |

High-Performance Liquid Chromatography (HPLC) Methodologies (Normal Phase, Reverse Phase)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. Both normal-phase and reverse-phase chromatography can be employed for the separation of this compound, with the choice depending on the specific analytical requirements and the nature of the sample matrix.

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This mode is well-suited for the separation of polar compounds and isomers. For this compound, an amide-based column could provide good retention and selectivity. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethyl acetate (B1210297).

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode of HPLC and utilizes a non-polar stationary phase with a polar mobile phase. nih.govshodexhplc.comresearchgate.net This technique separates compounds based on their hydrophobicity. researchgate.net For the analysis of a neutral organic molecule like this compound, a C18 column is a standard choice. The mobile phase would typically be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comionsource.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of complex mixtures. ionsource.com

Below are interactive tables outlining hypothetical HPLC methods for this compound.

Interactive Data Table: Hypothetical Normal-Phase HPLC Parameters

| Parameter | Value |

|---|---|

| HPLC System | High-Performance Liquid Chromatograph with UV detector |

| Column | Amide-bonded silica (B1680970) (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Interactive Data Table: Hypothetical Reverse-Phase HPLC Parameters

| Parameter | Value |

|---|---|

| HPLC System | High-Performance Liquid Chromatograph with UV detector |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Gradient elution: A: Water B: Acetonitrile Gradient: 50% B to 95% B over 15 min | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection | UV at 210 nm | | Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

This compound possesses a chiral center at the second carbon of the hexanamide (B146200) chain, meaning it can exist as two enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. nih.gov

The separation of enantiomers in SFC is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amides. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol or ethanol.

The development of an SFC method for the enantiomeric separation of this compound would involve screening different CSPs and optimizing the mobile phase composition, back pressure, and temperature to achieve baseline resolution of the two enantiomers.

Interactive Data Table: Hypothetical SFC Parameters for Enantiomeric Separation

| Parameter | Value |

|---|---|

| SFC System | Supercritical Fluid Chromatograph with UV detector |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based, 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Advanced Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices, such as environmental samples (water, soil) or biological fluids, requires effective sample preparation to remove interferences and concentrate the analyte. Advanced sample preparation techniques are essential for achieving high sensitivity and accuracy.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of analytes from liquid samples. chromatographyonline.comresearchgate.net For this compound, a reverse-phase SPE sorbent, such as C18 or a polymeric sorbent, could be used. The sample is loaded onto the conditioned SPE cartridge, interferences are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a classical technique that separates compounds based on their relative solubilities in two immiscible liquids. For extracting this compound from aqueous samples, a non-polar organic solvent like hexane or dichloromethane (B109758) could be used.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. researchgate.net This technique is particularly popular for the analysis of pesticides in food and environmental samples and could be adapted for the extraction of this compound.

The choice of sample preparation method depends on the matrix, the concentration of the analyte, and the subsequent analytical technique.

Spectroscopic Characterization Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols (2D-NMR, Solid-State NMR)

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, two-dimensional (2D) NMR experiments are often necessary for the complete assignment of all proton and carbon signals, especially for complex molecules. Solid-state NMR can provide insights into the structure and dynamics of the compound in the solid phase.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.orgharvard.edu For this compound, COSY would show correlations between adjacent protons in the ethyl and hexyl chains, aiding in the assignment of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with their directly attached carbons. sdsu.eduwikipedia.orguvic.ca It is a powerful tool for assigning carbon signals based on the known proton assignments. Each CH, CH₂, and CH₃ group in this compound would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduwikipedia.org HMBC is crucial for establishing the connectivity of different molecular fragments. For instance, it would show correlations between the N-ethyl protons and the carbonyl carbon, as well as between the protons on the hexyl chain and adjacent carbons.

Solid-State NMR (ssNMR) Spectroscopy:

Solid-state NMR provides information about the structure and dynamics of molecules in the solid state, where anisotropic interactions, which are averaged out in solution, become important. atlantis-press.comst-andrews.ac.uk For this compound, solid-state ¹³C NMR could be used to study the conformation of the aliphatic chains and the packing of the molecules in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. elsevierpure.com Two-dimensional solid-state NMR experiments can further probe through-space proximities and connectivity in the solid state. nih.gov

The combination of these advanced NMR techniques would allow for a comprehensive structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and molecular formula by providing highly accurate mass measurements. For this compound, which has a molecular formula of C₁₀H₂₁NO, the theoretical monoisotopic mass can be calculated with high precision. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with exceptional accuracy, typically within a few parts per million (ppm). This low mass error allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The accurate mass measurement of fragment ions in the mass spectrum further corroborates the proposed structure. lcms.cz

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO |

| Theoretical Monoisotopic Mass | 171.16231 u |

| Expected [M+H]⁺ Ion | 172.16959 u |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net These two techniques are complementary; a molecular vibration that is strong in Raman spectroscopy may be weak in FTIR, and vice versa. spectroscopyonline.com

For this compound, the most prominent functional group is the tertiary amide. FTIR and Raman spectra would provide a unique "fingerprint" for its identification. eag.com The key vibrational modes include the carbonyl (C=O) stretch, known as the Amide I band, which is typically very strong in the infrared spectrum. researchgate.net The C-N stretching and bending modes, as well as the various C-H stretching and bending vibrations of the alkyl chains, would also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong | Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | Very Strong | Medium |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |

Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

This compound possesses a stereocenter at the second carbon of the hexanamide chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are highly sensitive to the stereochemistry of molecules and are essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. nih.gov

Techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, and Electronic Circular Dichroism (ECD), which operates in the UV-Visible range, are powerful methods for this purpose. The resulting spectra for the two enantiomers are mirror images of each other. By comparing the experimental spectrum of a sample to that of a pure enantiomer standard, the enantiomeric excess can be quantified. The features of VCD and ECD spectra are highly sensitive to the molecule's conformation, making them powerful tools for detailed stereochemical analysis. nih.gov

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, providing both separation and identification of individual components. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of impurities in chemical substances. nih.gov The choice between GC and LC depends on the volatility and polarity of the analyte and its potential impurities. nih.gov

In impurity profiling of this compound, GC-MS would be suitable for volatile or semi-volatile impurities. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where components are ionized (typically by electron ionization, EI) and identified based on their unique mass spectral fragmentation patterns. researchgate.netshimadzu.com

For non-volatile, thermally labile, or more polar impurities, LC-MS is the method of choice. lcms.cz Separation is achieved via high-performance liquid chromatography (HPLC), and detection by MS, often using soft ionization techniques like electrospray ionization (ESI), which typically keeps the molecule intact, providing molecular weight information. researchgate.net High-resolution MS can be used as the detector to provide accurate mass data for putative impurity identification. thermofisher.com

For unequivocal structural confirmation, especially to distinguish between isomers that may have identical mass spectra, further hyphenated techniques can be employed.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the functional group information from IR spectroscopy. news-medical.net As components elute from the GC column, they pass through a light pipe where an IR spectrum is continuously recorded. This provides real-time vibrational data, which is highly useful for identifying co-eluting compounds or distinguishing between structural isomers (e.g., positional isomers) that might be difficult to resolve by MS alone. alwsci.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This powerful combination allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR, ¹³C NMR) of analytes post-separation. LC-NMR is considered a definitive technique for the structural elucidation of unknown impurities or degradation products, providing unambiguous information on the connectivity of atoms within a molecule. alwsci.comnews-medical.net

Quantitative Analytical Methods for this compound Determination

Accurate quantification of this compound is essential for various applications. The primary methods for quantitative analysis are chromatographic techniques coupled with appropriate detectors.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for quantifying volatile organic compounds. The FID response is generally proportional to the number of carbon atoms in the analyte, providing excellent linearity and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector can be used if the molecule possesses a suitable chromophore. For amides, detection at low UV wavelengths (~200-220 nm) is often possible. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer (LC-MS) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is preferred. cdc.gov

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters are established according to regulatory guidelines.

Table 3: Typical Validation Parameters for a Quantitative Chromatographic Method

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cdc.gov |